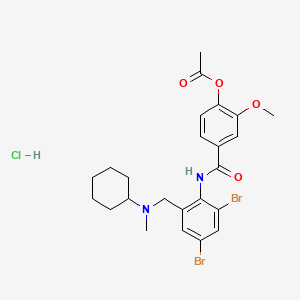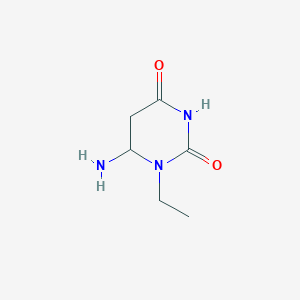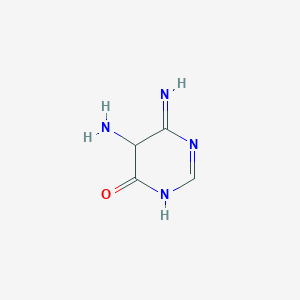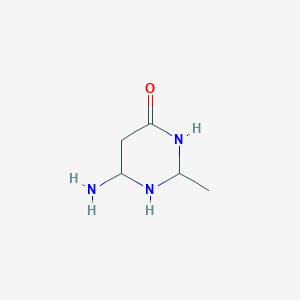![molecular formula C10H7N3O B12360595 9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)
9aH-imidazo[1,5-a]quinoxalin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9aH-imidazo[1,5-a]quinoxalin-4-one is a heterocyclic compound that belongs to the imidazoquinoxaline familyThe structure of this compound consists of an imidazole ring fused to a quinoxaline moiety, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9aH-imidazo[1,5-a]quinoxalin-4-one typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoxaline product . Another common method involves the cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, which proceeds through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9aH-imidazo[1,5-a]quinoxalin-4-one undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Halogenated derivatives and bases such as sodium hydride are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, such as sulfones, hydroxy, phenoxy, and alkylamino derivatives .
Scientific Research Applications
9aH-imidazo[1,5-a]quinoxalin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9aH-imidazo[1,5-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling and regulation . The compound’s ability to bind to these targets and modulate their activity underlies its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxaline: Another member of the imidazoquinoxaline family with similar biological activities but different structural features.
Quinoxaline derivatives: Compounds containing the quinoxaline moiety, known for their wide range of biological activities.
Uniqueness
9aH-imidazo[1,5-a]quinoxalin-4-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and exhibit significant biological activities makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
9aH-imidazo[1,5-a]quinoxalin-4-one |
InChI |
InChI=1S/C10H7N3O/c14-10-9-5-11-6-13(9)8-4-2-1-3-7(8)12-10/h1-6,8H |
InChI Key |
HSENZBQSCKJVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C3=CN=CN23)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)

![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)






